molecular formula C11H14N2O2 B7891535 4-(1-Methylpyrrolidin-2-yl)picolinic acid

4-(1-Methylpyrrolidin-2-yl)picolinic acid

Cat. No.: B7891535
M. Wt: 206.24 g/mol
InChI Key: XCDKTYVTOCAHHI-UHFFFAOYSA-N
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Description

4-(1-Methylpyrrolidin-2-yl)picolinic acid is a heterocyclic organic compound that features a pyridine ring substituted with a picolinic acid moiety and a 1-methylpyrrolidine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Methylpyrrolidin-2-yl)picolinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-picoline and 1-methylpyrrolidine.

    Reaction Conditions:

    Industrial Production Methods: Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield. The use of heterogeneous catalytic systems is preferred for large-scale production due to their efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Methylpyrrolidin-2-yl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.

Major Products:

    Oxidation Products: Oxidized derivatives of the pyridine ring.

    Reduction Products: Reduced forms of the pyridine ring.

    Substitution Products: Halogenated derivatives of the compound.

Scientific Research Applications

4-(1-Methylpyrrolidin-2-yl)picolinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-Methylpyrrolidin-2-yl)picolinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to zinc finger proteins, altering their structure and function . This interaction can disrupt viral replication and modulate immune responses, making it a potential therapeutic agent for viral infections and immune-related conditions.

Comparison with Similar Compounds

Uniqueness: 4-(1-Methylpyrrolidin-2-yl)picolinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(1-methylpyrrolidin-2-yl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-13-6-2-3-10(13)8-4-5-12-9(7-8)11(14)15/h4-5,7,10H,2-3,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDKTYVTOCAHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=CC(=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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